UNC8153 Exhibits >3-Fold Superior NSD2 Degradation Potency Compared to the Prodrug UNC7753
In a direct head-to-head comparison, UNC8153 demonstrated significantly higher degradation efficiency than its precursor UNC7753. UNC8153 achieved a DC50 of 0.35 μM and Dmax of 79% in U2OS cells, which is over three times more potent than UNC7753 [1]. This finding underscores that UNC8153 is the active degradation species, not a prodrug, and provides a more potent tool for NSD2 loss-of-function studies.
| Evidence Dimension | NSD2 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 0.35 μM, Dmax = 79% |
| Comparator Or Baseline | UNC7753 (DC50 ~1.05 μM, Dmax not reported but lower) |
| Quantified Difference | >3-fold lower DC50 (more potent) |
| Conditions | U2OS cells, in-cell western assay, 6 h treatment |
Why This Matters
This direct potency advantage enables researchers to achieve effective NSD2 degradation at lower concentrations, reducing potential off-target effects and improving assay windows.
- [1] Hanley RP, Nie DY, Tabor JR, et al. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2. J Am Chem Soc. 2023;145(14):8176-8188. View Source
